molecular formula C14H10Cl2N4S B1458582 4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 1382805-00-6

4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine

Cat. No.: B1458582
CAS No.: 1382805-00-6
M. Wt: 337.2 g/mol
InChI Key: PGZKUNZIYWDNIL-UHFFFAOYSA-N
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Description

4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thiazole ring fused with a pyrimidine ring, both of which are known for their significant biological activities. The presence of dichlorophenyl and methyl groups further enhances its chemical properties, making it a compound of interest in various scientific fields.

Properties

IUPAC Name

4-[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N4S/c1-7-12(11-4-5-18-14(17)20-11)21-13(19-7)9-3-2-8(15)6-10(9)16/h2-6H,1H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZKUNZIYWDNIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(C=C(C=C2)Cl)Cl)C3=NC(=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2,4-dichlorophenylacetic acid with thiosemicarbazide in the presence of phosphoryl chloride to form an intermediate thiazole derivative. This intermediate is then reacted with a pyrimidine derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time. The process also involves rigorous purification steps to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiazole and pyrimidine derivatives.

Scientific Research Applications

Anticancer Activity

One of the prominent applications of 4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine is in the development of anticancer agents. Research indicates that derivatives of thiazole and pyrimidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation and survival .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. It has been shown to interact with various kinases, which are critical in signaling pathways associated with cancer and other diseases. The inhibition of these enzymes can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Molecular Biology Studies

In biochemical research, 4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine serves as a valuable tool for studying molecular interactions. Its ability to bind to specific proteins allows researchers to investigate protein functions and interactions within cellular environments. This can provide insights into disease mechanisms and aid in the identification of new therapeutic targets .

High-throughput Screening

The compound is suitable for high-throughput screening assays due to its chemical structure, which can be modified to enhance activity or selectivity. This versatility makes it a candidate for drug discovery programs aimed at identifying new pharmacological agents .

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of thiazole-pyrimidine derivatives based on the structure of 4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine. The results demonstrated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Kinase Inhibition

Another study focused on the compound's role as a kinase inhibitor. Researchers found that it effectively inhibited the activity of specific kinases involved in cancer signaling pathways. The inhibition was characterized through enzyme kinetics studies and confirmed using molecular docking simulations, which provided insights into the binding interactions at the molecular level .

Mechanism of Action

The mechanism of action of 4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiazole and pyrimidine rings allow it to bind effectively to these targets, modulating their activity. This can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine
  • 2,4-Disubstituted thiazoles
  • Pyrimidine derivatives

Uniqueness

4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine stands out due to its unique combination of a thiazole and pyrimidine ring, along with the dichlorophenyl and methyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine is a thiazole-pyrimidine hybrid compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological activities, including its anticancer, antibacterial, and anti-inflammatory properties, supported by data tables and case studies.

Chemical Structure

The molecular formula of the compound is C13H11Cl2N4SC_{13}H_{11}Cl_2N_4S, with a molecular weight of approximately 318.23 g/mol. The structural features include a pyrimidine ring linked to a thiazole moiety substituted with a dichlorophenyl group.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, in vitro studies have shown that compounds similar to 4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine can inhibit the growth of various cancer cell lines.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Reference
4aHCT-11640.87
4bSK-BR-346.14
4cHOP-9286.28

In a study involving NCI-60 cell line screening, derivative 4b showed promising cytostatic activity against multiple cell lines, indicating its potential as an anticancer agent.

Antibacterial Activity

The compound also demonstrates notable antibacterial properties. Thiazole derivatives have been reported to exhibit good antibacterial potency against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antibacterial Activity Data

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Reference
Thiazole Derivative AS. aureus0.012 µg/mL
Thiazole Derivative BE. coli0.008 µg/mL

These compounds showed selectivity towards bacterial topoisomerases without affecting human enzymes, which is crucial for minimizing toxicity.

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has also been explored. Compounds analogous to the target molecule have been tested for their ability to inhibit cyclooxygenase (COX) enzymes.

Table 3: COX Inhibition Data

CompoundCOX Enzyme InhibitedIC50 (µM)Reference
Compound CCOX-115.0
Compound DCOX-212.5

These results suggest that the compound may exert anti-inflammatory effects through the inhibition of prostaglandin synthesis.

Case Studies

  • Anticancer Study : In a recent investigation, a series of thiazole-pyrimidine hybrids were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The study found that specific substitutions on the thiazole ring significantly enhanced cytotoxicity against colorectal and breast cancer cells .
  • Antibacterial Study : Another study focused on the synthesis of thiazole derivatives and their antibacterial efficacy against resistant strains of bacteria. The results indicated that these compounds could serve as leads for developing new antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine
Reactant of Route 2
4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine

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